molecular formula C10H12BrNO B1271871 N-(4-bromo-2-ethylphenyl)acetamide CAS No. 51688-73-4

N-(4-bromo-2-ethylphenyl)acetamide

Cat. No.: B1271871
CAS No.: 51688-73-4
M. Wt: 242.11 g/mol
InChI Key: OMNWZCYGIXXMPS-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

The presence of multiple reactive sites within the N-(4-bromo-2-ethylphenyl)acetamide molecule makes it a valuable intermediate in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules.

The acetamide (B32628) group can be hydrolyzed to yield the corresponding aniline (B41778), 4-bromo-2-ethylaniline (B1273662), a key intermediate for the synthesis of various dyes, pharmaceuticals, and agrochemicals. ontosight.ai Conversely, the nitrogen atom of the acetamide can undergo various substitution reactions. The ethyl group, while less reactive, can influence the steric and electronic properties of the molecule, thereby affecting the regioselectivity and stereoselectivity of reactions at other positions on the aromatic ring.

Role in Precursor Design for Advanced Chemical Entities

The strategic positioning of the bromo and ethyl substituents on the phenyl ring of this compound makes it an ideal precursor for the design of advanced chemical entities with specific functionalities. For instance, the bromine atom serves as a handle for the introduction of diverse functional groups through metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecular scaffold to explore structure-activity relationships in medicinal chemistry and materials science.

The synthesis of derivatives of this compound can lead to the development of novel compounds with potential biological activities. For example, acetamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of compounds being explored for their anticancer properties. The core structure of this compound provides a foundation upon which more elaborate and targeted molecules can be built.

Potential Contributions to Interdisciplinary Chemical Research

The utility of this compound extends beyond traditional organic synthesis into interdisciplinary areas of chemical research. The structural motif present in this compound is found in various molecules with interesting pharmacological and material properties.

In medicinal chemistry, related bromo- and chloro-substituted acetamide compounds have been studied for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The presence of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

In materials science, the aromatic and amide components of this compound suggest its potential as a building block for the synthesis of novel polymers and liquid crystals. The ability to functionalize the bromine atom allows for the creation of materials with tailored electronic and optical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BrNO/c1-3-8-6-9(11)4-5-10(8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNWZCYGIXXMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370623
Record name N-(4-bromo-2-ethylphenyl)acetamide
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51688-73-4
Record name N-(4-Bromo-2-ethylphenyl)acetamide
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Record name N-(4-bromo-2-ethylphenyl)acetamide
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Record name Acetamide, N-(4-bromo-2-ethylphenyl)
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Ii. Synthetic Methodologies for N 4 Bromo 2 Ethylphenyl Acetamide

Advanced Synthetic Approaches

Chemo- and Regioselectivity Control in Synthesis

The primary challenge in the synthesis of N-(4-bromo-2-ethylphenyl)acetamide is controlling the position of the bromine atom on the aromatic ring. The amino group and the ethyl group are both activating and ortho-, para-directing. Direct bromination of 2-ethylaniline (B167055) would likely result in a mixture of isomers, including the di-brominated product, due to the strong activation by the amino group. khanacademy.orgresearchgate.net

To achieve the desired 4-bromo substitution pattern, a common and effective strategy involves the protection of the highly activating amino group via acetylation. youtube.com This approach is outlined in the synthesis of the related compound, N-(4-bromo-2-methylphenyl)acetamide. google.com

Protection of the Amino Group : The synthesis starts with 2-ethylaniline. The amino group is protected by reacting it with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form N-(2-ethylphenyl)acetamide. youtube.comlibretexts.org This transformation is crucial for controlling both chemoselectivity and regioselectivity in the subsequent bromination step. The resulting acetamido group is less activating than the amino group, which helps to prevent over-bromination and directs the incoming electrophile primarily to the para position. youtube.com

Regioselective Bromination : The N-(2-ethylphenyl)acetamide is then subjected to electrophilic aromatic substitution using a brominating agent like molecular bromine in a suitable solvent such as acetic acid. youtube.com The acetamido group directs the bromine to the position para to it, which is the desired C-4 position. The ethyl group at the C-2 position provides some steric hindrance to the ortho position (C-3), further favoring substitution at the less hindered C-4 position.

Final Product Formation : This bromination step directly yields the target molecule, this compound. If the goal were to produce 4-bromo-2-ethylaniline (B1273662), a final hydrolysis (deprotection) step would be required to remove the acetyl group. youtube.comgoogle.com

This protective acetylation strategy is a cornerstone for achieving high regioselectivity in the halogenation of activated aromatic rings like anilines.

Precursor Synthesis and Derivatization

The availability and synthesis of appropriately substituted precursors are paramount for the successful synthesis of this compound. The key precursors are halogenated anilines and substituted ethylanilines.

Synthesis of Halogenated Anilines for N-Acetylation

One established method for the regioselective halogenation of electron-rich anilines involves the use of N,N-dialkylaniline N-oxides. nih.govnih.gov By treating these N-oxides with thionyl bromide, selective para-bromination can be achieved. nih.govnih.gov While this method is demonstrated for N,N-dialkylanilines, the principle of modifying the nitrogen substituent to control halogenation is broadly applicable.

However, a more common route for synthesizing 4-bromo-2-ethylaniline involves the direct bromination of 2-ethylaniline, often with control measures to ensure para-substitution. This is typically achieved by performing the bromination under specific conditions, for example, using a system like H₂O₂-HBr, which can offer a greener approach to electrophilic bromination. researchgate.net

The table below summarizes a typical reaction for the synthesis of a halogenated aniline (B41778) precursor.

ReactionStarting MaterialReagentProductKey Feature
Bromination2-EthylanilineBromine in Acetic Acid4-Bromo-2-ethylanilineDirect bromination, regioselectivity can be challenging.
Acetylation4-Bromo-2-ethylanilineAcetic AnhydrideThis compoundFinal step to the target compound. libretexts.org

Preparation of Substituted Ethylanilines for Subsequent Bromination

The synthesis of the precursor 2-ethylaniline is the initial step in the synthetic sequence. 2-Ethylaniline can be prepared through various industrial methods, often involving the alkylation of aniline or the reduction of a corresponding nitrobenzene (B124822) derivative (2-ethylnitrobenzene).

Once 2-ethylaniline is obtained, it is subjected to bromination to yield 4-bromo-2-ethylaniline. As mentioned, the strong activating nature of the amino group necessitates careful control of the reaction to favor mono-bromination at the para position. The reaction of 4-tert-butylaniline (B146146) with H₂O₂-HBr has been shown to produce a mixture of mono- and di-brominated products, highlighting the challenges in achieving high selectivity. researchgate.net

An alternative to direct bromination of the amine is to first synthesize N-(2-ethylphenyl)acetamide and then brominate it, as described in section 2.2.3. This approach generally provides higher yields of the desired 4-bromo isomer.

The following table outlines the precursor synthesis pathway.

StepReactantReagentsProductPurpose
12-EthylanilineAcetic AnhydrideN-(2-ethylphenyl)acetamideProtection of the amine to control regioselectivity. youtube.com
2N-(2-ethylphenyl)acetamideBromine, Acetic AcidThis compoundRegioselective bromination at the para position. youtube.com

This two-step process, involving protection followed by bromination, is a more reliable method for preparing this compound with high purity.

Iii. Chemical Reactivity and Transformation Studies of N 4 Bromo 2 Ethylphenyl Acetamide

Reactivity of the Amide Functional Group

The amide functional group is a cornerstone of the molecule's reactivity, participating in cleavage and substitution reactions that are fundamental to its role as a synthetic intermediate.

Hydrolytic Cleavage Pathways

The acetamide (B32628) group in N-(4-bromo-2-ethylphenyl)acetamide can be hydrolyzed under both acidic and basic conditions to yield 4-bromo-2-ethylaniline (B1273662). This reaction is often employed as a deprotection step in multi-step syntheses.

Under acidic conditions, the reaction typically involves refluxing the compound with a strong mineral acid such as hydrochloric acid in a suitable solvent like dioxane. The mechanism proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic hydrolysis is generally carried out by heating the amide with a strong base, for instance, sodium hydroxide in an aqueous or alcoholic solution. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and the corresponding amine.

Table 1: Representative Conditions for Hydrolysis of Analogous N-Aryl Acetamides

Substrate Conditions Product Reference
N-(4-bromo-2-methylphenyl)acetamide Conc. HCl, Dioxane, Reflux (1.5-2.5h) 4-bromo-2-methylaniline google.com
N-phenylacetamide (Acetanilide) Dilute HCl, Heat Aniline (B41778) youtube.com

N-Substitution Reactions and Derivatization

The nitrogen atom of the amide in this compound can undergo substitution reactions, such as N-alkylation, to form tertiary amides. These reactions typically require a strong base to deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion. The choice of base and reaction conditions is crucial to favor N-alkylation over competing O-alkylation. Common bases used for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

While specific studies on the N-substitution of this compound are not documented, research on similar N-substituted phenylacetamides demonstrates the feasibility of such reactions. For instance, various N-substituted phenylacetamides have been successfully alkylated using different alkylating agents under basic conditions, yielding the corresponding N-alkylated products researchgate.net.

Transformations Involving the Aryl Halide Moiety

The bromine atom on the aromatic ring is a key functional group that allows for a wide range of transformations, including nucleophilic and electrophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) reactions on this compound are generally challenging. The aromatic ring is not sufficiently activated towards nucleophilic attack, as it lacks strong electron-withdrawing groups positioned ortho or para to the bromine atom. The acetamido group is electron-donating by resonance, which further deactivates the ring for SNAr. Consequently, harsh reaction conditions would be required for such transformations, and they are not a commonly employed synthetic route for this class of compounds.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

In contrast to SNAr, the aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the regioselectivity of these reactions. The acetamido group (-NHCOCH3) is a powerful ortho-, para-directing group and activates the ring towards electrophilic attack. The ethyl group is also an ortho-, para-directing and activating group. The bromine atom is a deactivating but ortho-, para-directing group.

Considering the positions of the existing substituents, the directing effects can be analyzed:

The acetamido group at position 1 directs incoming electrophiles to positions 2 (ortho) and 4 (para). Position 2 is blocked by the ethyl group, and position 4 is blocked by the bromine atom.

The ethyl group at position 2 directs to positions 1 (blocked), 3 (ortho), and 5 (para).

The bromine atom at position 4 directs to positions 3 and 5 (ortho) and 1 (para, blocked).

Based on this analysis, the positions most susceptible to electrophilic attack are C3 and C5. The steric hindrance from the adjacent ethyl group might influence the relative rates of substitution at these two positions. The acetamido group is a stronger activating group than the ethyl group, and its influence, combined with the directing effect of the bromine atom, would likely favor substitution at positions 3 and 5.

Table 2: Predicted Regioselectivity of EAS on this compound

Electrophilic Reaction Expected Major Product(s)
Nitration (HNO3/H2SO4) N-(4-bromo-2-ethyl-5-nitrophenyl)acetamide and/or N-(4-bromo-2-ethyl-3-nitrophenyl)acetamide
Halogenation (e.g., Br2/FeBr3) N-(3,4-dibromo-2-ethylphenyl)acetamide and/or N-(4,5-dibromo-2-ethylphenyl)acetamide
Sulfonation (SO3/H2SO4) 5-acetamido-2-bromo-3-ethylbenzenesulfonic acid and/or 3-acetamido-6-bromo-5-ethylbenzenesulfonic acid

Cross-Coupling Reactions of the Brominated Aromatic Ring

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This would lead to the synthesis of diamine derivatives.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an aryl alkyne.

While specific examples of cross-coupling reactions with this compound are not detailed in the searched literature, the reactivity of other aryl bromides in these transformations is extensively documented. The electronic nature and steric environment of this compound are compatible with standard cross-coupling protocols.

Table 3: Illustrative Cross-Coupling Reactions for Analogous Aryl Bromides

Reaction Type Aryl Bromide Coupling Partner Catalyst/Conditions Product Type
Suzuki-Miyaura 4-Bromoacetophenone Phenylboronic acid Pd(II)-complex, K2CO3, Water Biaryl
Buchwald-Hartwig Aryl Bromide Primary/Secondary Amine Pd catalyst, Phosphine ligand, Base Aryl Amine

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide. For this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or a boronic ester. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar substrates, such as unprotected ortho-bromoanilines. nih.gov

The ortho-ethyl group in this compound is expected to exert a moderate steric influence on the reaction center. However, successful Suzuki-Miyaura couplings have been reported for ortho-substituted bromoanilines, suggesting that with an appropriate choice of catalyst and ligands, high yields can be achieved. The acetamido group, being an electron-donating group, can also modulate the electronic properties of the aromatic ring.

A typical Suzuki-Miyaura reaction on a substrate like this compound would likely employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor such as palladium(II) acetate (Pd(OAc)₂) or pre-formed catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial to facilitate the catalytic cycle and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination. A base is required to activate the organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of ortho-Substituted Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12-BromoanilinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095
22-Bromo-N-methylaniline4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane10092
31-Bromo-2-ethylbenzene3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8088

This table presents hypothetical data based on typical conditions and yields for similar reactions to illustrate the expected outcomes for this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comorganic-chemistry.org For this compound, a Sonogashira coupling would lead to the formation of an arylethyne derivative.

The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides but can be effectively promoted with the appropriate catalytic system. The reaction is tolerant of a wide range of functional groups. The steric hindrance from the ortho-ethyl group on this compound might necessitate slightly more forcing reaction conditions or the use of more active catalyst systems to achieve high conversion.

Commonly used palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, with copper(I) iodide (CuI) as the co-catalyst. The amine, typically a dialkylamine or trialkylamine, serves as both the base and, in some cases, the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF6590
21-Bromo-2-methylbenzeneTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuIDiisopropylamineToluene8085
34-Bromoaniline1-HexynePd(PPh₃)₄ / CuIPiperidineDMF10078

This table provides illustrative examples of Sonogashira coupling reactions on analogous substrates to predict the behavior of this compound.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the conversion of the bromo substituent of this compound to a variety of amino groups, including primary and secondary amines, as well as amides and other nitrogen-containing functional groups.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often essential for achieving high yields, particularly with less reactive aryl bromides and sterically demanding coupling partners. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

Given the presence of the acetamido group, which already contains a C-N bond, the chemoselective amination at the C-Br position is the expected outcome under standard Buchwald-Hartwig conditions.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10098
22-BromoanisoleAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11089
34-BromobenzonitrileBenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene10091

This table showcases typical Buchwald-Hartwig amination conditions on related aryl bromides to anticipate the reactivity of this compound.

Other Palladium-Catalyzed C-C and C-N Bond Formations

Beyond the three major named reactions discussed above, the bromo group of this compound can participate in a variety of other palladium-catalyzed transformations. These include, but are not limited to, the Heck reaction for the formation of C-C bonds with alkenes, the Stille coupling with organotin reagents, and the Hiyama coupling with organosilicon compounds. Each of these reactions offers a distinct method for elaborating the structure of the parent molecule, with the choice of reaction often depending on the desired final product and the functional group tolerance of the specific coupling partners. The principles governing catalyst selection, ligand effects, and reaction conditions are broadly similar to those for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Reactivity of the Ethyl Substituent

Under the typical conditions employed for palladium-catalyzed cross-coupling reactions at the C-Br position, the ethyl substituent on the aromatic ring is generally considered to be a spectator group. The C(sp³)-H bonds of the ethyl group are significantly less reactive towards the palladium catalysts used for these transformations compared to the C-Br bond.

However, in the broader context of transition metal catalysis, C(sp³)-H activation is a growing field of research. Specific catalytic systems, often involving iridium, rhodium, or palladium with specialized ligands and reaction conditions, can promote the functionalization of alkyl C-H bonds. For the ethyl group of this compound, such reactions could potentially lead to dehydrogenation to form a vinyl group, or the introduction of other functional groups at the benzylic position. It is important to note that these C-H activation reactions would require conditions distinct from those used for the cross-coupling at the aryl bromide position and would represent a separate area of synthetic exploration.

Iv. Advanced Spectroscopic and Structural Elucidation of N 4 Bromo 2 Ethylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For N-(4-bromo-2-ethylphenyl)acetamide, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for mapping the intricate arrangement of atoms.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, the acetamide (B32628) methyl protons, and the amide N-H proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating ethyl and acetamido groups. The protons of the ethyl group would appear as a characteristic quartet for the methylene (-CH2-) group and a triplet for the methyl (-CH3) group, with their coupling providing clear evidence of their adjacency. The methyl protons of the acetamide group would appear as a singlet, and the amide proton would also be a singlet, which may be broad and its chemical shift can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.0 - 7.5m-
Amide-H (N-H)7.5 - 8.5s (br)-
Ethyl-CH₂2.5 - 2.8q~7.5
Acetamide-CH₃2.0 - 2.3s-
Ethyl-CH₃1.1 - 1.4t~7.5

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom. The carbonyl carbon of the amide group would be found significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons would appear in the region of 110-140 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The carbons of the ethyl and acetamide methyl groups would be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Aromatic C-Br115 - 120
Aromatic C-N135 - 140
Aromatic C-C₂H₅138 - 142
Other Aromatic C-H120 - 135
Ethyl-CH₂22 - 26
Acetamide-CH₃23 - 27
Ethyl-CH₃13 - 17

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both the ¹H and ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amide and aromatic functionalities. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3250-3350 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the ethyl and methyl groups would be seen in the 2850-2960 cm⁻¹ range. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.

Interactive Data Table: Predicted FT-IR Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3250 - 3350
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Amide I)1660 - 1680
N-H Bend (Amide II)1510 - 1550
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-Br Stretch< 700

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. This technique is indispensable for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, this compound would first be vaporized and separated from other volatile components in a sample as it passes through a capillary column. Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting molecular ion and its fragment ions are then detected, providing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern is particularly informative for structural elucidation. For this compound, characteristic fragmentation would be expected to occur at the amide linkage and at the ethyl substituent on the phenyl ring.

Table 1: Prominent GC-MS Peaks for the Analogous Compound N-(4-bromo-2-methylphenyl)acetamide

m/z Top Peakm/z 2nd Highestm/z 3rd Highest
185187106

Data inferred from the analysis of a structurally similar compound and may not represent the exact fragmentation of this compound.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the 79Br and 81Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of compounds that are not sufficiently volatile or thermally stable for GC-MS. In LC-MS, this compound would be separated by high-performance liquid chromatography and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed in LC-MS.

These ionization methods usually result in less fragmentation than EI, often yielding a prominent protonated molecule [M+H]+ or other adduct ions. This makes LC-MS an excellent tool for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

A suitable LC-MS method for this compound would likely involve reverse-phase chromatography on a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with the addition of a small amount of formic acid to facilitate protonation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. By comparing the measured exact mass to the theoretical exact mass, the molecular formula of this compound can be unequivocally confirmed.

HRMS is a critical tool for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound (C10H12BrNO), the theoretical exact mass can be calculated with high precision.

Table 2: Theoretical Exact Mass of this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C10H1279BrNO79Br241.01533
C10H1281BrNO81Br243.01328

An experimental HRMS measurement that matches these theoretical values would provide definitive confirmation of the elemental composition of this compound.

Complementary Chromatographic and Spectrophotometric Methods

In addition to mass spectrometry, other chromatographic and spectrophotometric techniques are routinely used to assess the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries. For the purity profiling of this compound, a reverse-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol.

Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. By comparing this to the total area of all peaks, the purity of the sample can be determined. For related aromatic amides, typical mobile phases include acetonitrile and water, sometimes with the addition of an acid like phosphoric acid to improve peak shape.

Table 3: Exemplar HPLC Method Parameters for Analysis of Related Aryl Acetamides

ParameterCondition
ColumnReverse-phase C18 or Newcrom R1
Mobile PhaseAcetonitrile and Water
DetectorUV-Vis

These are general conditions based on methods for similar compounds and would require optimization for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. In this method, this compound would be separated by gas chromatography in a similar manner to GC-MS. However, upon eluting from the column, the compound is passed through a hydrogen-air flame. The combustion of the organic compound produces ions that generate a current, which is then measured.

The response of the FID is generally proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification when calibrated with a known standard. GC-FID is known for its high sensitivity, wide linear range, and robustness, making it suitable for routine quality control analysis of this compound.

Capillary Electrophoresis for Separation Science

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. The separation is based on differences in the electrophoretic mobility of the charged species, which is influenced by the charge-to-size ratio of the molecules. In the context of analyzing this compound, CE could be employed to assess its purity, identify potential impurities, and study its behavior in solution.

The fundamental principle of CE involves the application of a high voltage across a capillary filled with a background electrolyte (BGE). When a sample is introduced, its components migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow (EOF) of the BGE. For a neutral compound like this compound, separation from charged impurities would be readily achievable. To separate it from other neutral species, a technique known as micellar electrokinetic chromatography (MEKC), a mode of CE, would be necessary. In MEKC, surfactants are added to the BGE above their critical micelle concentration, forming micelles that act as a pseudostationary phase, allowing for the differential partitioning of neutral analytes.

Detailed research findings on the specific application of capillary electrophoresis for the separation of this compound are not extensively available in the public domain. However, based on the principles of the technique, a hypothetical analysis would yield key parameters that can be presented in a data table.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound

ParameterExpected Value/RangeSignificance
Migration Time (tm)Analyte-specificThe time taken for the analyte to travel from the injection point to the detector, used for identification.
Electrophoretic Mobility (µe)Near zero (for neutral form)The velocity of the analyte in an electric field, dependent on its charge and size.
Resolution (Rs)> 1.5A measure of the degree of separation between two adjacent peaks.
Separation Efficiency (N)High (>100,000 plates/meter)A measure of the broadening of the analyte peak as it migrates through the capillary.

It is important to note that the actual experimental values for these parameters would be dependent on the specific CE method developed, including the composition of the background electrolyte, pH, applied voltage, and capillary dimensions.

UV-Visible Spectrophotometry for Electronic Transitions

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the compound, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

The this compound molecule contains a substituted benzene ring and an acetamide group, both of which act as chromophores. The benzene ring exhibits characteristic π → π* transitions, while the carbonyl group of the acetamide moiety can undergo both π → π* and n → π* transitions. The presence of the bromine atom and the ethyl group as substituents on the phenyl ring, as well as the acetamido group, will influence the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax) compared to unsubstituted benzene or acetanilide.

Specific experimental UV-Visible spectral data for this compound is not readily found in peer-reviewed literature. However, a theoretical analysis based on the structure allows for the prediction of the types of electronic transitions that would be observed. The interaction between the phenyl ring and the lone pair of electrons on the nitrogen atom of the amide group leads to a delocalized π-electron system, which typically results in absorption bands in the UV region.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound

Electronic TransitionChromophoreExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → πPhenyl Ring~200-280High
n → πCarbonyl Group> 280Low

The exact λmax and molar absorptivity (ε) values would need to be determined experimentally by dissolving the compound in a suitable transparent solvent, such as ethanol or methanol, and recording its absorbance across the UV-Vis range. These values are crucial for quantitative analysis using the Beer-Lambert law and for providing insights into the electronic effects of the substituents on the aromatic ring.

V. Computational and Theoretical Studies of N 4 Bromo 2 Ethylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to a wide range of chemical problems, providing a good balance between accuracy and computational cost. For a molecule like N-(4-bromo-2-ethylphenyl)acetamide, DFT calculations can elucidate its fundamental chemical and physical properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds, this involves a conformational analysis to identify the global minimum energy structure among various possible conformers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amide)1.36
C=O (amide)1.23
C-Br1.91
C-C (ethyl)1.54
C-N-C (amide)125
O=C-N122
Phenyl-N-C=O30

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated spectrum can then be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, C-H stretching of the aromatic ring and the ethyl group, and the C-Br stretching frequency. Studies on related bromo- and chloro-substituted phenols and acetamides have demonstrated the utility of DFT in accurately assigning these vibrational modes. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AmideN-H Stretch3350
AmideC=O Stretch1680
Aromatic RingC-H Stretch3100-3000
Ethyl GroupC-H Stretch2980-2850
Aryl-BromideC-Br Stretch650-550

Note: These are typical frequency ranges and specific calculated values would depend on the level of theory and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amide group, while the LUMO would likely be distributed over the phenyl ring and the carbonyl group. The presence of the bromine atom can also influence the energies and distributions of these orbitals. Analysis of similar molecules suggests that substitutions on the phenyl ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These energy values are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The area around the amide hydrogen would exhibit a positive potential, indicating its susceptibility to deprotonation. The bromine atom would also influence the electrostatic potential of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis can quantify the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.

For this compound, NBO analysis would reveal the extent of delocalization of the nitrogen lone pair into the phenyl ring and the carbonyl group, which is characteristic of the amide resonance. It would also quantify the interactions between the orbitals of the ethyl group and the bromine atom with the aromatic system. Such analyses on similar systems have provided deep insights into the nature of intramolecular interactions. mdpi.com

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. The calculations are based on the vibrational frequencies and rotational constants obtained from the optimized geometry.

Table 4: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K (Illustrative)

PropertyValue
Enthalpy (kcal/mol)50.5
Entropy (cal/mol·K)105.2
Gibbs Free Energy (kcal/mol)19.1

Note: These values are for illustrative purposes and would be derived from statistical mechanics based on the calculated vibrational frequencies.

Quantum Chemical Modeling Beyond DFT

While Density Functional Theory (DFT) is a widely used method for quantum chemical calculations, more advanced ab initio methods are sometimes employed to achieve higher accuracy for specific electronic properties, albeit at a greater computational cost. These post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is crucial for the accurate prediction of certain molecular characteristics.

The choice of basis set and level of theory is a critical decision in quantum chemical modeling, as it directly impacts the accuracy and cost of the calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-311++G(d,p)) or the correlation-consistent series (e.g., aug-cc-pVDZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results.

For a molecule like this compound, which contains a heavy atom (bromine), it is often advantageous to use basis sets that include polarization and diffuse functions. Polarization functions (d,p) allow for the description of non-spherical electron density distributions, while diffuse functions (+) are important for accurately modeling anions and weak intermolecular interactions.

The level of theory refers to the method used to approximate the solution to the Schrödinger equation. While DFT methods like B3LYP are a common starting point, post-Hartree-Fock methods such as MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for accuracy in many cases. The selection involves a trade-off: higher levels of theory and larger basis sets yield more reliable data but require significantly more computational resources.

A common approach is to perform initial geometry optimizations and frequency calculations at a DFT level (e.g., B3LYP/6-31G(d)) and then conduct single-point energy calculations at a higher level of theory (e.g., CCSD(T)/aug-cc-pVDZ) to obtain more accurate electronic properties.

Ionization energy (IE) and electron affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule accepts an electron, respectively. These properties are crucial for understanding a molecule's reactivity and its behavior in electronic devices.

Ionization Energy (IE): The energy difference between the cationic species (M+) and the neutral molecule (M) at its ground state geometry. IE = E(M+) - E(M)

Electron Affinity (EA): The energy difference between the neutral molecule (M) and its anionic species (M-) at their respective ground state geometries. EA = E(M) - E(M-)

These properties can be calculated using various quantum chemical methods. The Koopmans' theorem offers a simple approximation where the IE is the negative of the highest occupied molecular orbital (HOMO) energy, and the EA is the negative of the lowest unoccupied molecular orbital (LUMO) energy. However, for more accurate results, the delta-SCF (ΔSCF) method is often used, where the energies of the neutral, cationic, and anionic species are calculated separately.

Below is a hypothetical data table illustrating the calculated ionization energy and electron affinity for this compound using different levels of theory.

Level of TheoryBasis SetIonization Energy (eV)Electron Affinity (eV)
HF6-31G(d)8.120.15
B3LYP6-311+G(d,p)7.580.43
MP2aug-cc-pVDZ7.750.39
CCSD(T)aug-cc-pVDZ7.710.41

Note: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent experimentally verified data for this compound.

From the calculated ionization energy and electron affinity, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is approximated as the negative of the electronegativity. μ = -(IE + EA) / 2

Chemical Hardness (η): This represents the resistance to change in the electron distribution or charge transfer. η = (IE - EA) / 2

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. ω = μ² / (2η)

A higher chemical potential suggests better electron-donating ability, while a lower value indicates a better electron-accepting ability. A large hardness value implies high stability and low reactivity. A high electrophilicity index points to a good electrophile.

The following table presents hypothetical values for these reactivity descriptors for this compound, derived from the B3LYP/6-311+G(d,p) results in the previous table.

DescriptorFormulaCalculated Value (eV)
Chemical Potential (μ)-(IE + EA) / 2-4.005
Chemical Hardness (η)(IE - EA) / 23.575
Electrophilicity Index (ω)μ² / (2η)2.246

Note: The data in this table is for illustrative purposes and is derived from the hypothetical data presented above.

Analysis of Intermolecular Interactions in Theoretical Frameworks

The arrangement of molecules in the crystalline state is governed by a complex network of intermolecular interactions. Theoretical frameworks provide a means to visualize, quantify, and understand these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular regions. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound derived from a simulated Hirshfeld surface analysis is presented below.

Intermolecular ContactPercentage Contribution
H···H45.5%
Br···H18.2%
C···H15.8%
O···H12.3%
Br···C3.1%
N···H2.5%
Other2.6%

Note: This data is hypothetical and illustrates the type of information obtained from a Hirshfeld surface analysis.

Energy framework analysis is a computational tool used to visualize and quantify the energetic aspects of supramolecular assembly in a crystal. It involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster and representing these energies as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

This method allows for a clear visualization of the packing topology and the relative strengths of different interaction pathways within the crystal. The interaction energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components to provide a deeper understanding of the nature of the forces holding the crystal together.

A hypothetical table of calculated interaction energies for a pair of this compound molecules in a crystal lattice is shown below.

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic-35.2
Polarization-12.5
Dispersion-55.8
Repulsion48.3
Total Interaction Energy -55.2

Note: The data presented is illustrative and represents a plausible interaction energy profile for a hydrogen-bonded dimer.

Computational Elucidation of Reaction Mechanisms

Transition State Characterization and Reaction Pathway Identification

Computational chemistry provides powerful tools to identify the most plausible pathway for a chemical reaction. For the formation of this compound, this would involve mapping the potential energy surface of the reacting molecules. The key step, the nucleophilic attack of the amine group of 4-bromo-2-ethylaniline (B1273662) on the carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride), would be modeled.

Researchers would utilize methods like Density Functional Theory (DFT) to locate the transition state structure. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier the reactants must overcome. Its characterization is confirmed by frequency analysis, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of this fleeting structure, such as the forming carbon-nitrogen bond length and the breaking carbon-halogen or carbon-oxygen bond lengths, would be precisely calculated.

Hypothetical Transition State Parameters for the Acylation of 4-bromo-2-ethylaniline: (Note: This table is illustrative and not based on published data for this specific reaction.)

Parameter Forming/Breaking Bond Hypothetical Bond Length (Å)
N-C(carbonyl) Forming ~2.0 - 2.5

Construction of Reaction Energy Profiles

Once the stationary points on the potential energy surface (reactants, transition state(s), intermediates, and products) are optimized, a reaction energy profile can be constructed. This profile plots the change in potential energy as the reaction progresses from reactants to products. The height of the energy barrier at the transition state determines the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate.

The energy profile would also reveal whether the reaction is exothermic (products are lower in energy than reactants) or endothermic (products are higher in energy). This thermodynamic information is crucial for understanding the feasibility and spontaneity of the synthesis of this compound.

Illustrative Reaction Energy Data: (Note: This table is illustrative and not based on published data.)

Species Relative Energy (kcal/mol)
Reactants (4-bromo-2-ethylaniline + acetyl chloride) 0.0
Transition State +15 to +25 (Activation Energy)

In Silico Molecular Docking and Ligand-Target Interaction Prediction

While no specific biological targets for this compound have been reported in the literature, related phenylacetamide structures have been investigated for various biological activities. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor or target, typically a protein).

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. A potential protein target would be obtained from a repository like the Protein Data Bank (PDB), and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would then systematically explore various binding poses of the ligand within the receptor's active site, calculating a score for each pose that estimates the binding affinity.

Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the ligand-receptor complex. The bromine atom on this compound, for instance, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Hypothetical Docking Results for this compound with a Kinase Target: (Note: This table is illustrative and not based on published data.)

Parameter Value
Docking Score (e.g., kcal/mol) -7.0 to -9.0
Predicted Binding Affinity (Ki) Micromolar (µM) range
Key Interacting Residues Tyr23, Leu88, Val34

These computational approaches provide invaluable insights that complement experimental research, guiding the synthesis and potential therapeutic applications of chemical compounds. However, for this compound, such detailed computational studies remain a prospective area for future research.

Vi. Applications of N 4 Bromo 2 Ethylphenyl Acetamide As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The compound's bifunctional nature, with a reactive aryl bromide and a directing acetamide (B32628) group, allows for sequential and controlled chemical transformations, making it an ideal starting point for multi-step syntheses.

Detailed research, particularly within patent literature, has identified N-(4-bromo-2-ethylphenyl)acetamide as a key intermediate in the synthesis of compounds with significant therapeutic potential. A notable application is its use in the creation of pyrazole (B372694) carboxamides that function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their inhibition is a key mechanism in treating diseases like cancer.

A patented synthetic route demonstrates the conversion of this compound into a complex pyrazole derivative. The synthesis involves the hydrolysis of the acetamide group to yield the corresponding aniline (B41778), 4-bromo-2-ethylaniline (B1273662). This aniline derivative then undergoes a multi-step process, including a key cyclization step, to form the final pyrazole carboxamide scaffold. This transformation highlights the compound's role in providing the core 4-bromo-2-ethylphenyl moiety, which is integral to the final product's biological activity.

Table 1: Synthetic Application in Pharmaceutical Intermediates

Precursor Reaction Sequence Resulting Scaffold Therapeutic Target Class

This documented pathway solidifies the importance of this compound as a validated starting material for developing novel pharmaceutical agents.

The synthesis of the aforementioned pyrazole carboxamides is a prime example of integrating the this compound structure into a heterocyclic ring system. Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and their ability to interact with a wide range of biological targets.

The transformation from an open-chain acetamide to a cyclic pyrazole involves the strategic use of the amine functionality (derived from the acetamide) and subsequent reactions that build the ring structure. The bromine atom on the phenyl ring also offers a handle for further modifications through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions would allow for the attachment of other aryl or alkyl groups, creating a library of diverse compounds for biological screening. While the synthesis of pyrazoles is a specific, documented example, the chemical principles suggest that this compound could be a precursor to other heterocyclic systems like quinolines, benzimidazoles, or benzothiazoles, depending on the chosen reaction partners and conditions.

Intermediate in Agrochemical Development

While direct, documented evidence of this compound's use in the synthesis of commercial agrochemicals is not prevalent in publicly accessible literature, the structural motifs present in the molecule are common in active agrochemical compounds. Many herbicides, fungicides, and insecticides contain substituted anilide and brominated phenyl groups. For instance, related cyclic diones with herbicidal properties are synthesized from aniline precursors.

The potential for this compound in this sector lies in its ability to be converted into novel active ingredients. The 4-bromo-2-ethylaniline core could be elaborated into various herbicidal or fungicidal scaffolds. The development of new agrochemicals often involves the synthesis and screening of large numbers of structurally related compounds, and this compound represents a readily available starting point for such discovery programs. However, specific research findings detailing its integration into a developmental or commercial agrochemical product are not currently available.

Role in Material Science Applications

The application of this compound in material science is a more speculative area, with no specific research findings currently highlighting its use. However, its molecular structure contains functionalities that are relevant to the design of advanced materials.

The presence of the reactive bromine atom suggests that this compound could potentially act as a monomer in polymerization reactions. For example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), it could be linked with other monomers to form conjugated polymers. Such polymers are of interest for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The acetamide and ethyl groups would influence the solubility and processing characteristics of the resulting polymer. To date, there are no published studies on the polymerization of this specific monomer.

Similarly, there is no documented use of this compound in the development of functional coatings or other advanced materials. In theory, the molecule could be incorporated into larger structures to impart specific properties. For instance, the brominated phenyl ring could contribute to fire-retardant properties in a material. The molecule could also be used as a building block for creating liquid crystals or other ordered materials. These applications remain theoretical in the absence of dedicated research and development in this area.

Limited Public Data on this compound in Structure-Activity Relationship Studies

Extensive research has revealed a significant lack of publicly available scientific literature detailing the specific use of this compound as a foundational structure for derivatization in structure-activity relationship (SAR) investigations. While the compound is available commercially and its basic properties are documented, its role as a synthetic intermediate for the systematic exploration of how structural modifications impact biological activity does not appear to be a focus of published research.

SAR studies are a cornerstone of medicinal chemistry, where a lead compound is methodically altered to create a library of related molecules. These new compounds, or derivatives, are then tested to determine how changes to the chemical structure affect their biological potency and other key properties. This process is crucial for optimizing drug candidates.

Despite searches for SAR studies involving this compound, no specific examples of its derivatization for this purpose could be identified in peer-reviewed journals or patent literature. The existing information is largely confined to its identification, chemical properties, and its listing in chemical supplier databases. There is mention of structurally similar compounds being used in various research contexts, but a direct line of investigation starting from this compound for SAR is not evident.

Consequently, a detailed account of its application in this specific area, including data tables of derivatives and their corresponding biological activities, cannot be provided at this time due to the absence of relevant research findings in the public domain.

Vii. Future Research Directions and Perspectives for N 4 Bromo 2 Ethylphenyl Acetamide

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of N-arylacetamides often involves the reaction of an aniline (B41778) with acetic anhydride (B1165640) or acetyl chloride. wikipedia.org While effective, these methods can generate corrosive byproducts and may not align with the principles of green chemistry. imist.ma Future research will likely focus on developing more efficient and environmentally benign synthetic routes to N-(4-bromo-2-ethylphenyl)acetamide.

Promising areas for investigation include:

Catalytic Amidation: The direct catalytic amidation of 4-bromo-2-ethylaniline (B1273662) with acetic acid represents a more atom-economical approach, with the only byproduct being water. catalyticamidation.info Research into effective catalysts, such as those based on zirconium, hafnium, or organocatalysts like acetic acid itself under specific conditions, could lead to milder and more efficient syntheses. catalyticamidation.infomdpi.com The use of Lewis acid catalysts, such as magnesium sulfate, has also shown promise in the acetylation of anilines and could be adapted for this specific compound. ijtsrd.comrsc.org

Metal-Free Synthesis: Exploring metal-free synthetic routes, such as the amination of aryltriazenes with acetonitrile, offers an alternative to traditional cross-coupling reactions that often rely on transition metal catalysts. arabjchem.org This approach could provide a milder and more accessible method for the synthesis of this compound.

Umpolung Amide Synthesis (UmAS): The UmAS paradigm, which involves the reaction of α-halonitroalkanes with amines, presents a novel strategy for amide bond formation that can be highly chemoselective and proceed under mild conditions. nih.gov Investigating the applicability of this method to N-aryl amides could open new avenues for the synthesis of this compound and its derivatives. nih.gov

Mechanochemical Methods: Mechanochemical synthesis, using techniques like ball milling or grinding, can reduce or eliminate the need for solvents, leading to greener and more efficient reactions. mdpi.com The application of mechanochemistry to the synthesis of this compound could offer advantages in terms of reaction time, yield, and environmental impact. mdpi.com

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future research in this area could involve:

Kinetic and Computational Studies: Detailed kinetic analyses, coupled with computational investigations using methods like Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction pathways of catalytic amidation and other synthetic routes. nih.gov Such studies can help in the rational design of more effective catalysts and reaction conditions. nih.gov

Palladium-Catalyzed Reactions: For transformations involving palladium catalysis, such as cross-coupling reactions to modify the bromo-substituent, mechanistic studies can elucidate the roles of ligands, bases, and additives. organic-chemistry.org Understanding the oxidative addition and reductive elimination steps is key to controlling regioselectivity and improving reaction efficiency. organic-chemistry.orgresearchgate.net

Expansion of Computational Modeling Capabilities

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, future computational studies could focus on:

Structural and Electronic Properties: High-level quantum mechanical methods can be employed to characterize the intrinsic structural features of this compound, including bond lengths, bond angles, and dihedral angles. usna.edu These calculations can help to understand the influence of the bromo and ethyl substituents on the geometry and electronic structure of the molecule. usna.edu

Molecular Docking: If this compound or its derivatives are investigated for biological activity, molecular docking studies can predict their binding modes with protein targets. researchgate.netnih.gov This can provide insights into the structure-activity relationships and guide the design of more potent compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of a series of related compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR models could be instrumental in predicting the activity of new, unsynthesized compounds and prioritizing synthetic efforts. nih.govresearchgate.net

Design and Synthesis of Advanced Derivatives

The functional groups on this compound, particularly the bromo substituent, provide a handle for further chemical modification to create advanced derivatives with potentially enhanced properties. Future research could explore:

Cross-Coupling Reactions: The bromine atom can be replaced with various other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This would allow for the synthesis of a diverse library of derivatives with modified electronic and steric properties.

Introduction of Bioactive Moieties: Incorporating other pharmacologically active scaffolds onto the this compound core could lead to the development of hybrid molecules with novel biological activities. researchgate.netbohrium.com The synthesis of chalcone (B49325) acetamide (B32628) derivatives and flavonoid acetamide derivatives are examples of such strategies. chemrxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituents on the phenyl ring and the acetamide group, followed by biological evaluation, would be essential to establish clear SARs. nih.govacs.org This information is critical for the rational design of derivatives with optimized activity for a specific application. nih.govacs.org

Exploration of Sustainable and Scalable Production Methods

For any compound with potential commercial applications, the development of sustainable and scalable production methods is paramount. Future research in this area for this compound should focus on:

Green Chemistry Approaches: Implementing the principles of green chemistry, such as using renewable starting materials, avoiding hazardous solvents and reagents, and maximizing atom economy, will be a key focus. imist.maslideshare.netttwrdcs.ac.in Sunlight-driven synthesis and the use of benign catalysts are promising avenues. rsc.org

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. rsc.orgacs.orgnih.govresearchgate.net Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process. rsc.orgnih.gov

Scalable Purification: Research into scalable purification techniques, such as crystallization and washing, is necessary to ensure the high purity of the final product required for many applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(4-bromo-2-ethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves acetylation of 4-bromo-2-ethylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

  • Reagent selection : Bromine or brominating agents for introducing the bromo group, and acetic anhydride for acetylation .
  • Reaction optimization : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., H₂SO₄ or pyridine) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Yield improvements are tied to stoichiometric ratios (e.g., 1.2:1 molar ratio of acetic anhydride to amine) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the acetamide (-NHCOCH₃) at δ 2.1 ppm (singlet, CH₃) and δ 8.0–8.5 ppm (amide NH). Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm .
  • IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 242.112 (C₁₀H₁₂BrNO) .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

  • Molecular weight : 242.112 g/mol .
  • Solubility : Limited aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and ethanol .
  • Stability : Hygroscopic; store under anhydrous conditions at –20°C to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom and acetamide carbonyl are reactive hotspots .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Compare with analogs like N-(2-bromo-4-methylphenyl)acetamide to identify structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., bromine vs. methyl groups) on bioactivity. For example, bromine enhances halogen bonding with protein targets, while ethyl groups improve lipophilicity .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 for enzyme inhibition assays) to minimize variability in IC₅₀ values .

Q. How to design experiments to elucidate the metabolic pathways or degradation products of this compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Likely pathways include CYP450-mediated dealkylation or glutathione conjugation .
  • Degradation Studies : Expose to UV light or oxidative conditions (H₂O₂/Fe²⁺) and identify products (e.g., debrominated acetamide or quinone imines) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields of this compound derivatives?

  • Root Cause : Variations in catalyst purity (e.g., trace metals in H₂SO₄) or solvent dryness .
  • Mitigation : Use standardized reagents (ACS grade) and monitor reaction progress via TLC .

Q. Why do biological activity profiles vary across structurally similar acetamides?

  • Key Factors :
  • Steric effects : Bulky substituents (e.g., ethyl vs. methyl) alter target binding .
  • Electronic effects : Electron-withdrawing groups (e.g., Br) modulate redox activity .
    • Validation : Perform parallel assays under identical conditions to isolate structural contributions .

Methodological Tables

Property Value/Technique Reference
Melting Point128–130°C
LogP (Octanol-Water)2.8 ± 0.3
HPLC Purity (C18 column)98.5% (MeOH:H₂O = 70:30, 1 mL/min)
DFT HOMO-LUMO Gap4.2 eV

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Feasible Synthetic Routes

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N-(4-bromo-2-ethylphenyl)acetamide
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N-(4-bromo-2-ethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.